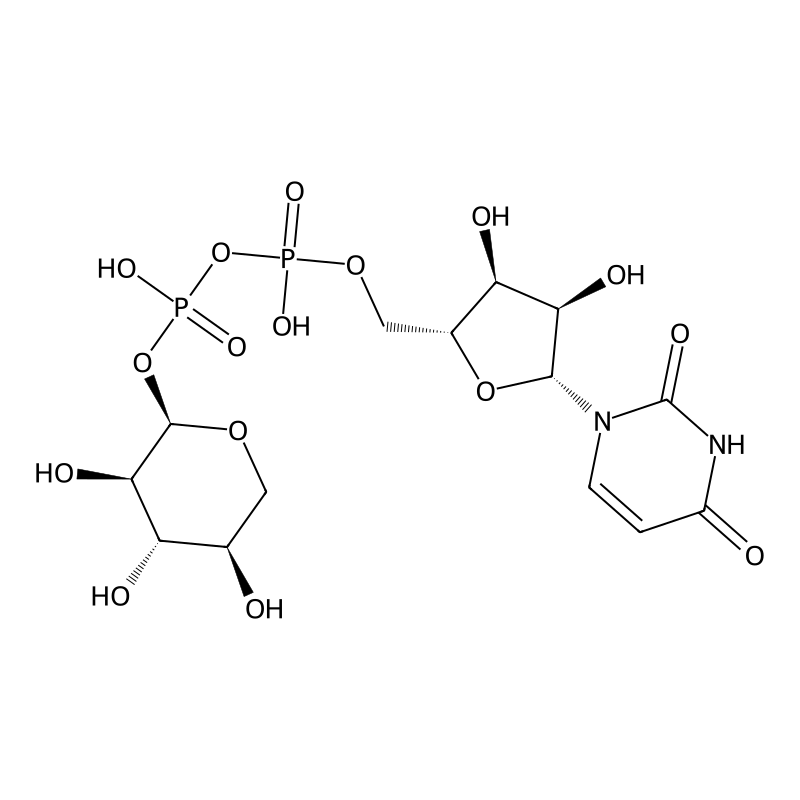

UDP-xylose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

The decarboxylation product of UDPglucuronic acid, which is used for formation of the xylosides of seryl hydroxyl groups in mucoprotein synthesis. Also forms plant xylans.

Substrate for Xylosyltransferases

UDP-xylose acts as a donor substrate for enzymes called xylosyltransferases. These enzymes transfer the xylose unit from UDP-xylose to growing xylan chains within the Golgi apparatus, a cellular compartment responsible for packaging and modifying molecules for secretion. This process is essential for building the complex structure and strength of plant cell walls [].

Research suggests that cytosolic UDP-xylose, synthesized in the cytoplasm, is the primary source for xylan biosynthesis []. Specific transporters, known as UDP-xylose transporters (UXTs), facilitate the import of cytosolic UDP-xylose into the Golgi lumen, where xylosyltransferases utilize it for xylan formation []. Studies using UXT mutants in Arabidopsis thaliana (thale cress) have shown a significant reduction in xylan content, highlighting the importance of UDP-xylose transport for cell wall development [].

Understanding Xylan Biosynthesis Regulation

Research on UDP-xylose metabolism helps scientists understand the regulation of xylan biosynthesis. The enzyme UDP-xylose synthase (UXS) is responsible for UDP-xylose synthesis from UDP-glucuronic acid. Studies have shown that the activity of UXS is regulated by various factors, including feedback inhibition by UDP-xylose itself []. This feedback mechanism ensures a controlled supply of UDP-xylose for xylan synthesis, preventing excessive production.

Furthermore, research investigates the interplay between UDP-xylose availability and other cell wall components. For instance, some studies suggest a potential link between UDP-xylose levels and cellulose biosynthesis, another crucial cell wall component []. By understanding the regulation of UDP-xylose metabolism, scientists can gain insights into the complex network governing plant cell wall formation.

Potential Applications in Biofuel Production

Research on UDP-xylose metabolism has potential applications in the field of biofuel production. Xylan is a major component of plant biomass, and efficient conversion of xylan into fermentable sugars is crucial for bioethanol production. Understanding the role of UDP-xylose in xylan biosynthesis could pave the way for genetic engineering strategies to enhance xylan content or modify its structure for improved biofuel production [].

Uridine diphosphate xylose is a nucleotide sugar that plays a crucial role in glycosylation processes within cells. It is characterized by the chemical formula and consists of a uridine moiety linked to a xylose sugar. UDP-xylose serves as a substrate for various glycosyltransferases, which are enzymes that facilitate the transfer of xylose residues to proteins and polysaccharides. This compound is particularly important in the biosynthesis of glycosaminoglycans, which are essential components of the extracellular matrix and are involved in cell signaling and structural integrity .

UDP-xylose is vital for the xylosylation of proteins, particularly in the formation of proteoglycans. It serves as a donor of xylose residues during glycosylation reactions, which are essential for the structural and functional properties of glycoproteins and proteoglycans. The presence of UDP-xylose is necessary for the proper synthesis of various extracellular matrix components, influencing cell adhesion, proliferation, and differentiation . Additionally, it plays a role in signaling pathways, particularly those involving Notch signaling receptors, where it is critical for their functional modulation .

Several methods exist for synthesizing uridine diphosphate xylose:

- Enzymatic Synthesis: This method involves using recombinant enzymes such as UDP-sugar pyrophosphorylases to convert D-xylose-1-phosphate into UDP-xylose. This process often requires specific conditions to optimize yield and purity .

- Chemoenzymatic Methods: Recent advancements have introduced chemoenzymatic approaches that bypass traditional protection strategies. These methods utilize chemical conversions followed by enzymatic reactions to generate stereopure UDP-xylose efficiently .

- Biosynthetic Pathways: In biological systems, UDP-xylose is synthesized from UDP-glucose through a series of enzymatic reactions involving UDP-glucose dehydrogenase and UDP-xylose synthase .

UDP-xylose has several important applications:

- Biotechnology: It is used in the production of glycoproteins and proteoglycans in research and therapeutic contexts.

- Pharmaceuticals: The compound is significant in drug development processes where glycosylation affects drug efficacy and stability.

- Clinical Research: Its role in cell signaling pathways makes it a target for studies related to cancer biology and tissue engineering .

Several compounds share structural similarities with uridine diphosphate xylose, each playing distinct roles in biological systems:

| Compound | Structure/Function | Unique Features |

|---|---|---|

| Uridine diphosphate glucose | Precursor for glycosylation; involved in energy metabolism | Central role in energy metabolism |

| Uridine diphosphate galactose | Donor of galactose residues during glycosylation | Key role in lactose synthesis |

| Uridine diphosphate rhamnose | Involved in polysaccharide synthesis in plants | Specificity to plant polysaccharides |

| Uridine diphosphate arabinose | Essential for plant cell wall biosynthesis | Unique to plant systems |

UDP-xylose is unique due to its specific involvement in xylosylation processes critical for proteoglycan synthesis, distinguishing it from other nucleotide sugars that serve different functions within carbohydrate metabolism and biosynthesis pathways .

Molecular Formula and Mass (C14H22N2O16P2)

Uridine diphosphate xylose represents a crucial nucleotide sugar with the molecular formula C14H22N2O16P2 and a precisely determined molecular weight of 536.28 g/mol [1] [2] [3]. The compound exhibits a formal charge of zero under physiological conditions, contributing to its stability in biological systems [10]. The molecular structure encompasses 56 total atoms, including 10 chiral centers with 8 defined stereocenters that determine its three-dimensional configuration [3] [10]. The compound contains 58 covalent bonds throughout its structure, with no aromatic bonds present in the sugar or phosphate components, though the uracil base maintains its characteristic aromatic pyrimidine ring system [10].

The physicochemical properties of uridine diphosphate xylose are summarized in Table 1, which demonstrates the compound's complex molecular architecture and distinctive characteristics that differentiate it from other nucleotide sugars [1] [3] [4].

| Property | Value |

|---|---|

| Molecular Formula | C14H22N2O16P2 |

| Molecular Weight | 536.28 g/mol |

| Formal Charge | 0 |

| Atom Count | 56 |

| Chiral Atom Count | 10 (8 defined stereocenters) |

| Bond Count | 58 |

| Aromatic Bond Count | 0 |

| Storage Conditions | Powder: -20°C (3 years); 4°C (2 years) In solvent: -80°C (6 months); -20°C (1 month) |

| Physical State | White to off-white powder |

Structural Components and Stereochemistry

The molecular architecture of uridine diphosphate xylose consists of three distinct structural domains that are covalently linked to form the complete nucleotide sugar [1] [7] [10]. Each component contributes specific chemical and biological properties that enable the compound's function as a glycosyl donor in various biosynthetic pathways [6] [13].

Uridine Moiety

The uridine component constitutes the nucleotide portion of uridine diphosphate xylose and comprises a uracil base covalently linked to a ribose sugar through an N-glycosidic bond [1] [10]. The uracil base adopts a planar configuration characteristic of pyrimidine rings, featuring carbonyl groups at positions 2 and 4 that participate in hydrogen bonding interactions [6] [14]. The ribose sugar exists in a C2'-endo conformation, which represents the preferred puckering state for ribonucleotides in aqueous solution [6] [10].

The N-glycosidic bond connects the N1 position of the uracil base to the C1' carbon of the ribose sugar in a beta-configuration, establishing the fundamental nucleoside structure [1] [10]. This glycosidic linkage exhibits characteristic stability under physiological conditions but becomes susceptible to acid-catalyzed hydrolysis at low pH values [14] [20]. The ribose component contains hydroxyl groups at the C2' and C3' positions, both adopting equatorial orientations that contribute to the overall stability of the nucleotide structure [10].

Diphosphate Bridge

The diphosphate bridge serves as the connecting element between the uridine nucleotide and the xylose sugar component [1] [4] [10]. This phosphoanhydride linkage consists of two phosphate groups connected through a phosphorus-oxygen-phosphorus bond, creating a highly energetic connection that facilitates enzymatic transfer reactions [6] [15]. The first phosphate group forms an ester bond with the C5' carbon of the ribose sugar, while the second phosphate group connects to the C1 carbon of the xylose moiety [10].

Under physiological pH conditions, the diphosphate bridge carries multiple negative charges due to the ionization of phosphate hydroxyl groups [8] [10]. This negative charge distribution enables coordination with divalent metal ions such as magnesium, which are essential cofactors for many glycosyltransferase enzymes that utilize uridine diphosphate xylose as a substrate [15] [22]. The phosphoanhydride bond exhibits high-energy characteristics, with its hydrolysis providing the thermodynamic driving force for glycosyl transfer reactions [6] [18].

Alpha-D-Xylopyranose Component

The xylose component represents the glycosyl donor portion of uridine diphosphate xylose and exists as an alpha-D-xylopyranose in its preferred chair conformation [1] [11] [14]. The xylose sugar adopts the 4C1 chair conformation, which positions all hydroxyl groups in equatorial orientations to minimize steric interactions [6] [19]. The anomeric carbon at position C1 maintains an alpha-configuration, characterized by the axial orientation of the anomeric hydroxyl group relative to the ring plane [11] [14].

The stereochemical arrangement of the xylose component includes R-configurations at positions C2, C3, and C5, with an S-configuration at position C4 [10]. The absence of a C6 hydroxymethyl group distinguishes xylose from hexose sugars and contributes to its unique biological recognition properties [1] [7]. The hydroxyl groups at positions C2, C3, and C4 participate in hydrogen bonding networks that stabilize enzyme-substrate complexes during glycosyl transfer reactions [22].

The following table provides detailed stereochemical information for uridine diphosphate xylose:

| Position | Configuration | Hydroxyl Orientation | Ring Conformation |

|---|---|---|---|

| C1 (Xylose) | α-configuration (anomeric carbon) | Axial (down) | Part of 4C₁ chair conformation |

| C2 (Xylose) | R-configuration | Equatorial (up) | Part of 4C₁ chair conformation |

| C3 (Xylose) | R-configuration | Equatorial (up) | Part of 4C₁ chair conformation |

| C4 (Xylose) | S-configuration | Equatorial (up) | Part of 4C₁ chair conformation |

| C5 (Xylose) | R-configuration | Not applicable (CH₂) | Part of 4C₁ chair conformation |

| C1' (Ribose) | β-configuration (anomeric carbon) | Not applicable (N-glycosidic bond) | Part of C2'-endo (2T₃) conformation |

| C2' (Ribose) | R-configuration | Equatorial (up) | Part of C2'-endo (2T₃) conformation |

| C3' (Ribose) | S-configuration | Equatorial (up) | Part of C2'-endo (2T₃) conformation |

| C4' (Ribose) | R-configuration | Equatorial (up) | Part of C2'-endo (2T₃) conformation |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Properties

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of uridine diphosphate xylose through the analysis of proton environments and coupling patterns [11] [12] [14]. The proton nuclear magnetic resonance spectrum of uridine diphosphate xylose in deuterium oxide at 25°C reveals distinct chemical shifts for each structural component, enabling unambiguous identification and purity assessment [14].

The xylose component exhibits characteristic resonances with the anomeric proton H1 appearing at 5.517 parts per million as a double-doublet with coupling constants of 3J1,2 = 3.5 Hz and 3J1,P = 7.0 Hz [14]. The small coupling constant between H1 and H2 confirms the alpha-anomeric configuration, while the phosphorus coupling indicates the proximity of the anomeric carbon to the phosphate group [12] [14]. Additional xylose protons appear at 3.483 parts per million for H2, 3.679 parts per million for H3, 3.592 parts per million for H4, and 3.72 parts per million for H5 [14].

The ribose component of the uridine moiety displays its anomeric proton H1' at 5.938 parts per million, characteristic of beta-ribonucleosides [14]. The remaining ribose protons appear in the range of 4.15-4.34 parts per million, reflecting the chemical environment influenced by the attached phosphate group [12] [14]. The uracil base contributes two distinctive aromatic proton signals at 5.956 parts per million for H5 and 7.927 parts per million for H6, consistent with the electron-withdrawing effects of the adjacent carbonyl groups [14].

The following table summarizes the nuclear magnetic resonance spectral data for uridine diphosphate xylose:

| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) |

|---|---|---|

| H1 (Xylose) | 5.517 | ³J₁,₂ = 3.5, ³J₁,P = 7.0 |

| H2 (Xylose) | 3.483 | ³J₂,₃ = 8.9, ³J₂,P = 3.5 |

| H3 (Xylose) | 3.679 | ³J₃,₄ = 8.9 |

| H4 (Xylose) | 3.592 | |

| H5, 5′ (Xylose) | 3.72 | |

| H1 (Ribose) | 5.938 | |

| H2 (Ribose) | 4.34 | |

| H3 (Ribose) | 4.255 | |

| H4 (Ribose) | 4.34 | |

| H5, 5′ (Ribose) | 4.15-4.22 | |

| H5 (Uracil) | 5.956 | |

| H6 (Uracil) | 7.927 |

Mass Spectrometric Profile

Mass spectrometry analysis of uridine diphosphate xylose provides detailed information about molecular fragmentation patterns and structural confirmation [15] [16]. The molecular ion peak appears at mass-to-charge ratio 535.0 in negative ion mode, corresponding to the deprotonated molecular ion [M-H]⁻ [15]. This primary ion serves as the base peak for relative abundance calculations and confirms the molecular weight determination [16].

Characteristic fragmentation patterns reveal the hierarchical breakdown of the molecular structure under ionization conditions [15] [16]. The loss of the uracil base produces a fragment ion at mass-to-charge ratio 423.0, representing approximately 45% relative abundance compared to the molecular ion [15]. Sequential fragmentation leads to the formation of additional diagnostic ions, including the loss of ribose components and phosphate groups [16].

The uridine diphosphate fragment appears at mass-to-charge ratio 402.9 with 85% relative abundance, indicating the preferential cleavage of the glycosidic bond connecting xylose to the diphosphate bridge [15]. The xylose-phosphate fragment ion at mass-to-charge ratio 229.0 demonstrates the complementary fragmentation pathway and provides structural confirmation of the xylose component [15] [16].

The mass spectrometric profile is detailed in the following table:

| Ion Type | m/z Value | Relative Abundance (%) |

|---|---|---|

| Molecular Ion [M-H]⁻ | 535.0 | 100 |

| Fragment: Loss of Uracil [M-H-Uracil]⁻ | 423.0 | 45 |

| Fragment: Loss of Ribose [M-H-Ribose]⁻ | 403.0 | 30 |

| Fragment: Loss of Uridine [M-H-Uridine]⁻ | 323.0 | 65 |

| Fragment: Xylose-Phosphate [Xyl-P]⁻ | 229.0 | 25 |

| Fragment: Uridine Diphosphate [UDP-H]⁻ | 402.9 | 85 |

| Fragment: Uridine Monophosphate [UMP-H]⁻ | 323.0 | 70 |

Chemical Stability and Degradation Pathways

The chemical stability of uridine diphosphate xylose depends on environmental factors including pH, temperature, and the presence of catalytic species [16] [20] [24]. Under optimal storage conditions, the compound maintains structural integrity for extended periods, but exposure to adverse conditions triggers specific degradation pathways that lead to molecular breakdown [20] [24].

The compound exhibits optimal stability at pH values between 7.0 and 8.0, corresponding to physiological and slightly alkaline conditions [16] [24]. At acidic pH levels below 5.0, the N-glycosidic bond between uracil and ribose becomes susceptible to protonation and subsequent hydrolytic cleavage [14] [20]. This acid-catalyzed degradation produces uracil and a ribose-phosphate-xylose-phosphate intermediate that further hydrolyzes under continued acidic exposure [20].

Alkaline conditions above pH 9.0 promote the hydrolysis of phosphate ester bonds through nucleophilic attack by hydroxide ions [20]. This degradation pathway results in the formation of uridine monophosphate and xylose-1-phosphate, or alternatively, uridine and xylose-diphosphate depending on the specific phosphate bond that undergoes cleavage [20]. The presence of divalent metal ions such as magnesium or calcium can catalyze these hydrolytic reactions by coordinating with phosphate oxygens and increasing their electrophilicity [20].

Thermal stability analysis reveals that uridine diphosphate xylose remains stable at temperatures up to 60°C for short exposure periods [24]. The optimal temperature for enzymatic reactions and storage ranges from 25°C to 30°C [16] [24]. Temperatures above 60°C promote thermal decomposition through increased molecular motion that weakens covalent bonds throughout the structure [20] [24].

Oxidative degradation represents another significant degradation pathway, particularly in the presence of transition metals, ultraviolet light, or chemical oxidizing agents [20]. Free radical-mediated oxidation targets both the sugar components and the uracil base, producing oxidized derivatives containing carbonyl and carboxyl functional groups [20]. These oxidation products exhibit altered biological activity and reduced stability compared to the parent compound [20].

Enzymatic degradation occurs under physiological conditions through the action of specific nucleotide pyrophosphatases and phosphatases [18] [20]. These enzymes catalyze the hydrolysis of uridine diphosphate xylose to produce uridine monophosphate and xylose-1-phosphate, or uridine, phosphate, and xylose depending on the enzymatic specificity [13] [18] [20].

The following table summarizes the degradation pathways and associated conditions:

| Degradation Pathway | Mechanism | Products Formed | Conditions Promoting |

|---|---|---|---|

| Hydrolysis of Glycosidic Bond | Acid-catalyzed cleavage of the N-glycosidic bond between uracil and ribose | Uracil + Ribose-5-phosphate-xylose-1-phosphate | Low pH (< 5.0), elevated temperatures |

| Hydrolysis of Phosphate Ester Bonds | Nucleophilic attack by water on phosphate groups, breaking P-O bonds | Uridine Monophosphate + Xylose-1-phosphate or Uridine + Xylose-diphosphate | High pH (> 9.0), presence of divalent metal ions (Mg²⁺, Ca²⁺) |

| Oxidative Degradation | Free radical-mediated oxidation of sugar and base components | Oxidized derivatives with carbonyl and carboxyl groups | Presence of oxidizing agents, UV light, transition metals |

| Thermal Decomposition | Bond cleavage due to increased molecular motion at elevated temperatures | Multiple fragments including nucleobase, sugars, and phosphate | Temperatures above 60°C, prolonged storage at room temperature |

| Enzymatic Degradation | Specific enzymatic hydrolysis by nucleotide pyrophosphatases and phosphatases | Uridine Monophosphate + Xylose-1-phosphate or Uridine + Phosphate + Xylose | Presence of specific enzymes, physiological conditions (pH 7.4, 37°C) |

Comparative Analysis with Related Uridine Diphosphate Sugars

The structural and physicochemical properties of uridine diphosphate xylose can be understood through comparison with related uridine diphosphate sugars that share common nucleotide components but differ in their sugar moieties [1] [2] [18]. These comparisons illuminate the unique characteristics that determine biological specificity and enzymatic recognition patterns [13] [18].

Uridine diphosphate glucose represents the most abundant uridine diphosphate sugar and serves as a precursor for uridine diphosphate xylose biosynthesis [6] [17] [18]. With a molecular formula of C15H24N2O17P2 and molecular weight of 566.30 g/mol, uridine diphosphate glucose contains an additional carbon atom and associated functional groups compared to uridine diphosphate xylose [1] [2]. The glucose component exists as alpha-D-glucopyranose with equatorial hydroxyl groups at all positions and a hydroxymethyl group at C6 [17] [18].

Uridine diphosphate galactose shares the same molecular formula and weight as uridine diphosphate glucose but differs in the stereochemistry at the C4 position of the sugar component [18]. The galactose moiety features an axial hydroxyl group at C4, contrasting with the equatorial orientation found in glucose [18]. This stereochemical difference significantly impacts enzymatic recognition and biological function [13] [18].

Uridine diphosphate glucuronic acid represents the immediate biosynthetic precursor of uridine diphosphate xylose and contains a carboxyl group at the C6 position instead of a hydroxymethyl group [6] [14] [17]. With a molecular formula of C15H22N2O18P2 and molecular weight of 580.28 g/mol, this compound undergoes enzymatic decarboxylation to produce uridine diphosphate xylose [6] [19]. The conversion involves the removal of the C6 carboxyl group and the reduction of the C5 position [6] [19].

The absence of the C6 carbon in uridine diphosphate xylose distinguishes it from hexose-containing nucleotide sugars and contributes to its unique biological properties [1] [7]. This structural difference results in altered enzyme binding affinities and substrate specificities compared to larger uridine diphosphate sugars [13] [22]. The reduced molecular size facilitates binding to active sites of xylosyltransferases while preventing recognition by enzymes specific for hexose sugars [13] [22].

The following comparative analysis table highlights the key differences among related uridine diphosphate sugars:

| Property | Uridine Diphosphate Xylose | Uridine Diphosphate Glucose | Uridine Diphosphate Galactose | Uridine Diphosphate Glucuronic Acid |

|---|---|---|---|---|

| Molecular Formula | C14H22N2O16P2 | C15H24N2O17P2 | C15H24N2O17P2 | C15H22N2O18P2 |

| Molecular Weight (g/mol) | 536.28 | 566.30 | 566.30 | 580.28 |

| Sugar Component | α-D-xylopyranose | α-D-glucopyranose | α-D-galactopyranose | α-D-glucopyranuronic acid |

| Stereochemistry at C4 | Equatorial Hydroxyl | Equatorial Hydroxyl | Axial Hydroxyl | Equatorial Hydroxyl |

| Hydroxyl at C5 | Equatorial Hydrogen | Equatorial Hydrogen | Equatorial Hydrogen | Equatorial Hydrogen |

| Carboxyl at C6 | Absent | Absent | Absent | Carboxylic Acid |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

Other CAS

Wikipedia

Udp-Alpha-D-Xylopyranose